[4-(Acetyloxy)phenyl]acetic anhydride
Description
Significance of Anhydride (B1165640) and Ester Functionalities in Organic Synthesis
Anhydride and ester functionalities are cornerstones of organic synthesis, offering a wide range of reactivity for creating complex molecules.
Anhydride Functionality: Acid anhydrides, with the general structure (RCO)₂O, are highly reactive acylating agents. wikipedia.org They are more reactive than esters and are widely used to introduce acyl groups into molecules. celanese.com A prime example of their industrial significance is the use of acetic anhydride in the synthesis of aspirin (B1665792), where it acetylates salicylic (B10762653) acid. wikipedia.org Anhydrides are also crucial in the production of polymers like cellulose (B213188) acetate (B1210297). wikipedia.orgcelanese.com Their reactivity stems from the good leaving group ability of the carboxylate anion. They react with a variety of nucleophiles, including alcohols to form esters and amines to form amides. stobec.com
Ester Functionality: Esters, with the general formula RCOOR', are prevalent in nature, contributing to the fragrances of fruits and flowers. In organic synthesis, they are valuable intermediates. They can be hydrolyzed back to carboxylic acids and alcohols, or they can react with Grignard reagents to form tertiary alcohols. The ester group is generally less reactive than an anhydride, which allows for selective reactions in molecules containing both functional groups.
The presence of both these functionalities in [4-(Acetyloxy)phenyl]acetic anhydride suggests a molecule with two reactive centers, potentially allowing for sequential or selective reactions.
Overview of Research Trajectories for this compound
Given the limited direct research on this compound, its research trajectories can be inferred from the chemistry of its functional components and related molecules.
Potential as an Acylating Agent: The primary role of an anhydride is to act as an acylating agent. wikipedia.org Therefore, this compound could be investigated for its ability to introduce the (4-(acetyloxy)phenyl)acetyl group onto various substrates like alcohols, phenols, and amines. This could be useful in the synthesis of more complex esters and amides, which may have applications in materials science or as pharmaceutical intermediates.
Use in Polymer Chemistry: Acid anhydrides are used in the synthesis of polyesters and polyamides. google.com Research could explore the use of this compound as a monomer or a modifying agent in polymerization reactions. The ester group within the molecule could also be a site for further modification of the resulting polymer.
Intermediate in the Synthesis of Pharmaceutical Derivatives: The parent molecule, 4-hydroxyphenylacetic acid, is an intermediate for several pharmaceuticals. wikipedia.org The anhydride, this compound, could serve as a protected or activated form of this acid in synthetic routes. For instance, it could be used in reactions where the free hydroxyl group of 4-hydroxyphenylacetic acid might interfere. The reaction of phenylacetic acid with acetic anhydride is known to produce phenylacetone, a precursor in drug synthesis, suggesting that analogous reactions could be a trajectory for research. sciencemadness.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| [4-(Acetyloxy)phenyl]acetic acid | C₁₀H₁₀O₄ | 194.18 | Precursor to the anhydride; contains a carboxylic acid and an ester. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | A widely used acylating and dehydrating agent. wikipedia.orgcelanese.com |
| Phenylacetic Anhydride | C₁₆H₁₄O₃ | 254.28 | A symmetrical anhydride derived from phenylacetic acid. nih.gov |
| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | A naturally occurring compound and pharmaceutical intermediate. wikipedia.org |
| 4-(Acetyloxy)phenyl acetate | C₁₀H₁₀O₄ | 194.18 | An ester containing two acetyl groups. matrix-fine-chemicals.com |
Structure
3D Structure
Properties
CAS No. |
79524-46-2 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3 |
InChI Key |
CFDGBXLHNPXKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Acetyloxy Phenyl Acetic Anhydride
Hydrolytic Transformations of the Anhydride (B1165640) Moiety
Acid anhydrides undergo hydrolysis when treated with water. This reaction involves the cleavage of the anhydride bond and results in the formation of two molecules of the corresponding carboxylic acid. For [4-(Acetyloxy)phenyl]acetic anhydride, the anhydride moiety readily reacts with water, leading to its decomposition into [4-(Acetyloxy)phenyl]acetic acid. etsu.eduscribd.com This reaction is typically exothermic. etsu.edu
Table 1: Hydrolysis of this compound
| Reactant | Product | Mechanism Steps |
|---|
In moist conditions, this compound will gradually hydrolyze, which is a common characteristic of most acid anhydrides. wikipedia.org
Esterification Reactions and Advanced Derivative Synthesis
This compound is an effective acylating agent for the synthesis of esters. It reacts with alcohols in a process known as esterification to yield an ester and a molecule of [4-(Acetyloxy)phenyl]acetic acid as a byproduct. youtube.comlibretexts.org This reaction is a common method for preparing esters, including those of pharmaceutical importance, such as the synthesis of aspirin (B1665792) from salicylic (B10762653) acid and acetic anhydride. wikipedia.orgreddit.com
The reaction mechanism is a nucleophilic acyl substitution. youtube.comlibretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride to form a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling the carboxylate as a stable leaving group. A final deprotonation step, often facilitated by a weak base like pyridine (B92270) or the carboxylate byproduct itself, yields the final ester product. youtube.comlibretexts.org
This reactivity allows for the synthesis of a wide range of advanced derivatives. By selecting various alcohols or phenols, a library of esters with different properties can be generated from the parent anhydride. researchgate.netnih.gov
Table 2: General Esterification Reaction
| Reactants | Products | Catalyst (Optional) |
|---|
Nucleophilic Attack and Substitution Pathways on the Acetyloxy Group
The acetyloxy group (–OCOCH₃) is an ester functionality attached to the phenyl ring. As such, it is also susceptible to nucleophilic attack, although it is generally less reactive than the anhydride moiety. This reaction pathway typically involves the hydrolysis or transesterification of the ester group.
Under aqueous basic conditions (e.g., NaOH, pH > 9) or acidic conditions (e.g., HCl, pH < 2) with heating, the acetyloxy group can be hydrolyzed. wikipedia.org This process, often referred to as deprotection, cleaves the ester bond and regenerates the hydroxyl group, converting the compound to a derivative of 4-hydroxyphenylacetic acid. wikipedia.org
The mechanism involves nucleophilic acyl substitution at the acetyl carbonyl carbon. In basic hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release a phenoxide ion and acetic acid. The phenoxide is then protonated during workup. In acidic hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before being attacked by water. masterorganicchemistry.com
Electrophilic Interactions and Aromatic Rearrangement Processes
The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are influenced by the two substituents on the ring:
Acetyloxy group (–OCOCH₃): This is an activating group and an ortho, para-director due to the lone pairs on the phenolic oxygen that can be donated into the ring through resonance. wikipedia.org
-CH₂C(O)OC(O)CH₂-Ar group: This group is generally electron-withdrawing and acts as a deactivating group.
The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the specific electrophile used. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com
A significant rearrangement process relevant to the acetyloxy-substituted aromatic ring is the Fries rearrangement . When heated with a Lewis acid catalyst (like AlCl₃), the acetyl group of the acetyloxy moiety can migrate from the phenolic oxygen to the ortho and para positions of the aromatic ring, forming hydroxyacetophenone derivatives. researchgate.net This intramolecular acylation provides a pathway to synthesize substituted phenolic ketones.
Condensation Reactions Involving Acid Anhydride Analogues (e.g., Perkin Reaction Context)
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride containing α-hydrogens, in the presence of the alkali salt of the corresponding carboxylic acid. iitk.ac.inwikipedia.org This reaction is used to synthesize α,β-unsaturated aromatic acids, notably cinnamic acids. wikipedia.org
This compound possesses α-hydrogens on the methylene (B1212753) group (–CH₂–) adjacent to the anhydride carbonyls. Therefore, it can theoretically participate in a Perkin-type condensation. In this context, it would react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like sodium [4-(acetyloxy)phenyl]acetate) upon heating. youtube.com
The mechanism involves the formation of an enolate from the anhydride by the basic catalyst. youtube.comcambridge.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. iitk.ac.in A series of subsequent steps including an intramolecular acyl transfer, dehydration, and final hydrolysis of the resulting mixed anhydride would yield a substituted cinnamic acid derivative. youtube.com
Reactivity with Specific Nucleophiles and Electrophiles
The reactivity of this compound is characterized by its interactions with various nucleophilic and electrophilic species.
Reactivity with Nucleophiles: The primary sites for nucleophilic attack are the electrophilic carbonyl carbons of the anhydride moiety. libretexts.org The reactivity with different nucleophiles generally follows the order of nucleophilicity.
Amines (R-NH₂): Primary and secondary amines are strong nucleophiles that react readily with the anhydride to form amides. saskoer.ca The reaction yields N-substituted [4-(acetyloxy)phenyl]acetamide and [4-(acetyloxy)phenyl]acetic acid as a byproduct. Two equivalents of the amine are often used, with one acting as the nucleophile and the second as a base to neutralize the carboxylic acid byproduct. saskoer.ca
Alcohols (R-OH): As discussed in section 3.2, alcohols react to form esters. They are generally weaker nucleophiles than amines. wikipedia.org
Water (H₂O): As a weak nucleophile, water reacts to hydrolyze the anhydride, as detailed in section 3.1.
Thiols (R-SH): Thiols can react with anhydrides, often with activation, to form thioesters. organic-chemistry.org
Table 3: Reactivity with Common Nucleophiles
| Nucleophile | Product Type |
|---|---|
| Water (H₂O) | Carboxylic Acid |
| Alcohols (R-OH) | Ester |
| Amines (R-NH₂) | Amide |
Reactivity with Electrophiles: The primary site for electrophilic attack is the electron-rich aromatic ring. The acetyloxy group directs incoming electrophiles to the ortho and para positions.
Nitrating Agents (e.g., HNO₃/H₂SO₄): Would lead to the introduction of a nitro group (–NO₂) onto the aromatic ring, likely at the positions ortho to the acetyloxy group.
Halogens (e.g., Br₂ with FeBr₃): Would result in the substitution of a hydrogen atom on the ring with a halogen atom (e.g., bromine).
Lewis Acids (e.g., AlCl₃): Can catalyze Friedel-Crafts acylation/alkylation or induce the Fries rearrangement of the acetyloxy group. researchgate.netyoutube.com
Applications of 4 Acetyloxy Phenyl Acetic Anhydride in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
The [4-(Acetyloxy)phenyl]acetic anhydride (B1165640) molecule serves as a valuable building block, or intermediate, in the multi-step synthesis of more complex organic structures. Phenylacetic acid and its derivatives are recognized as versatile starting materials for a wide range of functionalized compounds with potential biological activities. mdpi.com The synthesis of new derivatives is a subject of ongoing research, involving multi-step pathways where the core structure is progressively modified. mdpi.com
For instance, synthetic routes have been developed starting from simpler aromatic compounds to construct complex, multi-substituted phenylacetic acid derivatives. mdpi.com These processes often involve sequential reactions, such as coupling reactions to build the basic carbon skeleton, followed by further functionalization. mdpi.com In such synthetic sequences, a reagent like [4-(Acetyloxy)phenyl]acetic anhydride can introduce the entire (acetyloxy)phenyl]acetyl moiety in a single step, streamlining the construction of the target molecule.
Utilization in Acylation and Coupling Reactions
The primary chemical reactivity of an anhydride is to act as an acylating agent. youtube.com this compound is a potent acylating reagent capable of transferring the [4-(acetyloxy)phenyl]acetyl group to nucleophiles such as alcohols, phenols, and amines. This process, known as acylation, is fundamental in organic synthesis for forming esters and amides. The reaction mechanism is analogous to that of more common acylating agents like acid chlorides and simple anhydrides such as acetic anhydride. youtube.com The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses, expelling the [4-(acetyloxy)phenyl]acetate as a stable leaving group. youtube.com
Table 1: Representative Acylation Reactions
| Nucleophile (Substrate) | Product Type | Significance |
| Alcohol (R-OH) | Ester | Formation of ester linkages is crucial in the synthesis of natural products and pharmaceuticals. |
| Amine (R-NH2) | Amide | Amide bond formation is the basis of peptide synthesis and is found in numerous drug molecules. |
| Phenol (B47542) (Ar-OH) | Phenyl Ester | Used to modify phenolic compounds, often to alter their biological activity or solubility. nih.gov |
Beyond simple acylation, anhydrides can participate in more complex carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. organic-chemistry.org The Suzuki-Miyaura coupling, for example, typically involves the reaction of an organoboron compound with an organic halide. organic-chemistry.orgyoutube.com However, developments in this area have expanded the scope to include other coupling partners. While direct use of this compound in Suzuki coupling is not widely documented, the reaction of other anhydrides with organoboron reagents is known, suggesting its potential utility in forming new C-C bonds under catalytic conditions. organic-chemistry.orginventivapharma.com Such reactions are invaluable for constructing the biaryl structures found in many advanced materials and pharmaceuticals. nih.govnih.gov
Application in Solid-Phase Organic Synthesis as a Linker or Reagent Precursor
Solid-phase organic synthesis (SPOS) is a powerful technology for the rapid generation of large libraries of chemical compounds. nih.gov In SPOS, molecules are built step-by-step while attached to an insoluble polymer support, which simplifies purification as excess reagents and byproducts are simply washed away. nih.gov A critical component of this technology is the "linker," a molecule that connects the growing compound to the solid support. springernature.comnih.govresearchgate.net
The [4-(acetyloxy)phenyl]acetic acid scaffold is particularly well-suited for use in "safety-catch" linkers. nih.gov A safety-catch linker is stable under the reaction conditions used to build the molecule but can be "activated" in a separate chemical step to allow for cleavage of the final product from the resin. nih.gov
In this context, the acetyl group on the phenol of the [4-(acetyloxy)phenyl] moiety acts as a temporary protecting group. The linker is attached to the solid support and the initial substrate is attached to the linker. The desired molecule is then synthesized on this solid support. The ester linkage of the acetyl group is stable to many reaction conditions. Once the synthesis is complete, the acetyl group can be removed (e.g., by hydrolysis), revealing a free phenolic hydroxyl group. This hydroxyl group can then facilitate the cleavage of the final product from the support under specific conditions. Research has demonstrated the use of polymer-bound p-acetoxybenzaldehyde linkers for the solid-phase synthesis of sulfonamides. nih.gov In this strategy, the acetyl group protects the phenolic hydroxyl during intermediate steps and is later hydrolyzed to activate the linker for cleavage of the pure sulfonamide products. nih.gov
Table 2: Steps in Solid-Phase Synthesis Using a Safety-Catch Linker Strategy
| Step | Description | Purpose |
| 1. Linker Attachment | A functionalized linker containing the 4-hydroxyphenyl moiety is attached to the solid support (e.g., polystyrene resin). | To provide an anchor point for the synthesis. |
| 2. Protection/Activation | The phenolic hydroxyl group on the linker is acetylated (e.g., using acetic anhydride) to form the stable 4-acetoxyphenyl group. nih.gov | To create a stable linkage that withstands subsequent reaction conditions (the "safety-catch"). |
| 3. Synthesis | The desired molecule (e.g., a peptide or small molecule) is assembled step-by-step on the linker. | To build the target compound. |
| 4. Linker Activation | The acetyl protecting group is removed by hydrolysis to expose the free hydroxyl group. nih.gov | To make the linker labile and prepare for cleavage. |
| 5. Cleavage | The final product is cleaved from the now-activated linker, releasing it into solution. nih.gov | To isolate the pure target molecule. |
Precursor for Pharmacologically Relevant Chemical Entities (Synthetic Aspects)
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of many widely used drugs. mdpi.cominventivapharma.com This class of compounds includes numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac. neu.edu.trresearchgate.netslideshare.net Therefore, this compound is a valuable precursor for the synthesis of new or existing pharmacologically active agents.
The 4-hydroxyphenylacetic acid scaffold, which can be readily obtained from this compound via hydrolysis, is a key intermediate. For example, the synthesis of hPPAR agonists, which are used to lower glucose and triglycerides, has been developed starting from phenylacetic acid lead structures. nih.gov The synthesis of NSAIDs often involves the creation of substituted phenylacetic acids. nih.gov The anhydride functionality of this compound allows it to be used to directly form amide or ester derivatives, which is a common strategy for producing prodrugs or modifying the properties of a parent drug molecule.
Table 3: Examples of Drug Classes Derived from Phenylacetic Acid Scaffolds
| Drug Class | Example(s) | Therapeutic Use | Synthetic Relevance |
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Diclofenac | Pain relief, anti-inflammatory neu.edu.trnih.gov | The phenylacetic acid core is the key pharmacophore. |
| PPAR Agonists | Experimental compounds (e.g., Benzofurans) | Antidiabetic, lipid-lowering nih.gov | Synthesized from phenylacetic acid starting materials. |
| Antibiotics | Penicillin G | Antibacterial | Contains a phenylacetyl side chain attached via an amide bond. |
Function as a Protective Group in Multi-Step Syntheses
In a multi-step synthesis, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgku.ac.kecem.com After the desired transformation is complete, the protecting group is removed in a "deprotection" step. cem.com
The this compound molecule inherently contains a protected functional group: the acetyl group serves as a protecting group for the phenolic hydroxyl. oup.com When this anhydride is used as an acylating agent, it transfers the entire [4-(acetyloxy)phenyl]acetyl moiety. The acetyl group masks the reactivity of the phenol, which would otherwise be acidic and could interfere with basic or nucleophilic reagents used in subsequent steps. oup.com It also deactivates the aromatic ring towards electrophilic substitution.
The acetyl group is a robust protecting group, stable to a variety of conditions, but it can be readily removed when needed. wikipedia.org Deprotection is typically achieved by hydrolysis under either acidic or basic conditions, which cleaves the ester bond to regenerate the free phenol. nih.gov This protection-deprotection strategy is fundamental to the synthesis of complex natural products and pharmaceuticals where precise control over reactivity is required. ku.ac.kenih.gov
Table 4: Acetyl Group as a Phenol Protecting Group
| Protection Step | Reagent(s) | Deprotection Step | Reagent(s) |
| Acetylation | Acetic Anhydride, Acetyl Chloride | Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, K2CO3) |
| Hydrolysis (Acid-catalyzed) | Aqueous acid (e.g., HCl, H2SO4) |
Structural Modifications and Derivatization Strategies for 4 Acetyloxy Phenyl Acetic Anhydride
Synthesis of Carboxylic Acid Derivatives (e.g., [4-(Acetyloxy)phenyl]acetic Acid)
The conversion of acid anhydrides to their corresponding carboxylic acids is a fundamental reaction in organic chemistry, typically achieved through hydrolysis. [4-(Acetyloxy)phenyl]acetic anhydride (B1165640) can be readily hydrolyzed to yield [4-(Acetyloxy)phenyl]acetic acid. This reaction involves the cleavage of the anhydride bond by water, leading to the formation of two molecules of the carboxylic acid.
The process is generally straightforward, requiring the anhydride to be treated with water. The reaction can be catalyzed by either acid or base to increase the rate of conversion. This hydrolysis is a critical step as [4-(Acetyloxy)phenyl]acetic acid itself serves as a key intermediate for the synthesis of other derivatives, including esters and amides, through subsequent reactions.
Formation of Phenyl Ester Analogues (e.g., Phenyl Acetate (B1210297), 4-Acetylphenyl Acetate)
[4-(Acetyloxy)phenyl]acetic anhydride can serve as an acylating agent for phenols, leading to the formation of phenyl ester analogues. This reaction, a type of esterification, involves the transfer of the acyl group from the anhydride to the hydroxyl group of the phenol (B47542).
Synthesis of Phenyl Acetate: Phenyl acetate is produced by reacting a phenol with an acetic anhydride. wikipedia.org In a typical laboratory preparation, phenol is dissolved in a dilute sodium hydroxide (B78521) solution, cooled, and then shaken vigorously with acetic anhydride. prepchem.com The resulting phenyl acetate can then be separated and purified. prepchem.com This method highlights the general reactivity of phenols with acid anhydrides.
Synthesis of 4-Acetylphenyl Acetate: 4-Acetylphenyl acetate, also known as 4-acetoxyacetophenone, is commonly synthesized by the acetylation of 4-hydroxyacetophenone using acetic anhydride. evitachem.comchemicalbook.com The reaction can be catalyzed by substances like pyridine (B92270) or Lewis acids and is often carried out under reflux conditions. evitachem.com The selection of catalyst and solvent system is critical for optimizing the reaction yield, which can reach 70-75% with pyridine in dichloromethane (B109758). evitachem.com
The table below summarizes reaction conditions for the synthesis of these phenyl ester analogues using acetic anhydride as a representative acylating agent.
| Product | Reactant | Acylating Agent | Catalyst/Conditions | Yield |
|---|---|---|---|---|
| Phenyl Acetate | Phenol | Acetic Anhydride | 10% aq. NaOH, shaking | Good |
| 4-Acetylphenyl Acetate | 4-Hydroxyacetophenone | Acetic Anhydride | Pyridine/DCM, 25-30°C | 70-75% evitachem.com |
| 4-Acetylphenyl Acetate | 4-Hydroxyacetophenone | Acetic Anhydride | Aluminium triflate, r.t. | 98% chemicalbook.com |
Preparation of Phenol- and Acetic Acid-Derived Esters
The acylation of alcohols and phenols is a widely used method for producing esters, often employing acid anhydrides as the acylating agent. organic-chemistry.org this compound can be utilized in such reactions to generate a variety of esters. The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on one of the carbonyl carbons of the anhydride.
Phenolic esters can be prepared by reacting various phenols with acetic anhydride, sometimes under solvent-free conditions at elevated temperatures (e.g., 120-150°C). jetir.org This approach offers a greener alternative by avoiding the use of potentially hazardous solvents. A range of catalysts can facilitate this transformation, including Lewis acids (e.g., copper(II) tetrafluoroborate, scandium trifluoromethanesulfonate), solid acids (e.g., montmorillonite (B579905) K10, TiO2/SO4), and other reagents like phosphomolybdic acid. organic-chemistry.org These catalysts enhance the reactivity of the anhydride and allow the reaction to proceed under milder conditions. organic-chemistry.org
The acylation activity of carboxylic acids like acetic acid can be significantly improved by first converting them into an intermediate aromatic ester, which then acts as the acylating agent. osti.gov This strategy underscores the utility of anhydride-derived acylating systems in organic synthesis.
Introduction of Nitrogen-Containing Functionalities (e.g., Acetamides)
This compound can react with ammonia (B1221849) or primary/secondary amines to introduce nitrogen-containing functionalities, most notably amides. This reaction, known as aminolysis, involves the nucleophilic attack of the nitrogen atom of the amine on a carbonyl carbon of the anhydride.
The synthesis of acetamide (B32628) from acetic anhydride and ammonia is a classic example of this transformation. youtube.com The mechanism involves the initial addition of ammonia to a carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate as a leaving group and forming the amide. A second equivalent of the amine acts as a base to deprotonate the resulting ammonium (B1175870) ion, yielding the final amide product and an ammonium carboxylate salt. youtube.com This general mechanism is applicable to the reaction of this compound with various amines to produce the corresponding N-substituted [4-(acetyloxy)phenyl]acetamides.
For instance, N-aryl amides can be synthesized by reacting anilines with acetic anhydride in a suitable solvent like dichloromethane at room temperature. rsc.org
Synthesis of Beta-Lactam Derivatives Incorporating Acetyloxyphenyl Moieties
Beta-lactams (2-azetidinones) are a class of four-membered heterocyclic compounds renowned for their presence in antibiotic drugs. researchgate.net The Staudinger synthesis, or [2+2] ketene-imine cycloaddition, is a prominent method for constructing the β-lactam ring. nih.govrsc.org This reaction involves the combination of a ketene (B1206846) with an imine.
To synthesize β-lactam derivatives incorporating an acetyloxyphenyl moiety, a suitable ketene precursor is required. [4-(Acetyloxy)phenyl]acetic acid, which can be derived from the corresponding anhydride (as discussed in section 6.1), can be converted into an acid chloride. Treatment of this acid chloride with a non-nucleophilic base, such as triethylamine, generates the [4-(acetyloxy)phenyl]ketene in situ. This reactive ketene can then undergo a cycloaddition reaction with a wide array of imines to produce β-lactams with the desired acetyloxyphenyl substituent at the C3 position. The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. nih.gov
Development of Alpha-(Phenoxy)phenylacetic Acid Derivatives
Alpha-(phenoxy)phenylacetic acid derivatives are characterized by an ether linkage at the alpha-carbon of the phenylacetic acid core. While direct synthesis from this compound is not a primary route, derivatives of phenylacetic acid are central to their construction.
A common strategy for synthesizing phenoxyacetic acids involves the reaction of a phenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. jocpr.comgoogle.com This Williamson ether synthesis variant forms the characteristic phenoxyacetic acid scaffold. For example, p-cresol (B1678582) can be reacted with chloroacetic acid and NaOH to produce p-methyl phenoxy acetic acid. jocpr.com
Once the phenoxyacetic acid is formed, it can be converted into various esters. This is achieved by activating the carboxylic acid group and then reacting it with different phenols. Reagents like phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM) can serve as effective activators for this esterification, allowing the reaction to proceed under mild, room-temperature conditions to yield the desired phenoxy esters in good yields. jocpr.com
Functionalization of Chromene Systems with Acetyloxy Substituents
Chromenes are bicyclic heterocyclic compounds that are scaffolds in many natural products and pharmacologically active molecules. researchgate.net The introduction of an acetyloxy substituent onto a chromene ring can be a key step in modifying its biological properties.
One approach to obtaining acetyloxy-substituted chromenes is to use a starting material that already contains this functional group. For example, a salicylaldehyde (B1680747) bearing an acetyloxy group could be used in various chromene synthesis reactions. The reaction of salicylaldehydes with activated alkenes, such as α,β-unsaturated ketones or acrylates, is a common method for constructing the chromene framework.
Alternatively, a chromene with a hydroxyl group can be synthesized first, followed by acetylation. This can be achieved using an acetylating agent like this compound or, more commonly, acetic anhydride. The reaction conditions for such an acetylation would be similar to those described for the esterification of phenols. The presence of a catalyst can facilitate the conversion of the hydroxychromene to the corresponding acetyloxy-substituted chromene. This two-step process allows for the late-stage functionalization of the chromene system, providing flexibility in the synthesis of diverse analogues. mdpi.com
Perspectives and Future Directions in 4 Acetyloxy Phenyl Acetic Anhydride Research
Development of Novel Catalytic Methods for [4-(Acetyloxy)phenyl]acetic Anhydride (B1165640) Synthesis
The synthesis of mixed anhydrides, including [4-(acetyloxy)phenyl]acetic anhydride, traditionally relies on stoichiometric reagents such as acyl chlorides and dehydrating agents like carbodiimides. nih.gov While effective, these methods often generate significant waste. The future of its synthesis lies in the development of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability.
Homogeneous catalysis presents a promising avenue. For instance, palladium-catalyzed carbonylative telomerization has recently been developed for the direct synthesis of mixed carboxylic anhydrides from bulk chemicals like 1,3-butadiene (B125203) and carboxylic acids, achieving yields up to 82%. rsc.orgrsc.org Adapting such palladium-based systems could enable the direct synthesis of this compound from precursors like 4-hydroxystyrene or related compounds, representing a significant leap in synthetic efficiency. Other transition metal catalysts, such as those based on oxomolybdenum and vanadyl species, have proven effective in facilitating nucleophilic acyl substitution of anhydrides and could be explored for novel synthetic routes. acs.orgacs.org
Heterogeneous catalysis offers advantages in catalyst recovery and reuse, aligning with green chemistry principles. Solid acid catalysts, such as sulfated zirconia, have demonstrated high efficacy in the solvent-free synthesis of symmetrical anhydrides from carboxylic acids. researchgate.net Future work could focus on designing and optimizing solid acid catalysts with tailored pore structures and acid site densities to selectively catalyze the formation of this specific mixed anhydride.
Table 1: Potential Catalytic Strategies for this compound Synthesis
| Catalytic Approach | Potential Catalyst | Precursors | Key Advantages |
|---|---|---|---|
| Homogeneous Catalysis | Palladium Complexes | 4-acetoxyphenylacetic acid, CO, Acetic Acid derivative | High efficiency, mild reaction conditions, direct synthesis from bulk chemicals. rsc.orgrsc.org |
| Homogeneous Catalysis | Vanadyl Triflate | 4-acetoxyphenylacetic acid, Acetic Anhydride | High chemoselectivity, tolerance of various functional groups. acs.org |
| Heterogeneous Catalysis | Sulfated Zirconia | 4-acetoxyphenylacetic acid, Acetic Anhydride | Reusable catalyst, solvent-free conditions, high yields. researchgate.net |
| Phase Transfer Catalysis | Quaternary Ammonium (B1175870) Salts | 4-acetoxyphenylacetyl chloride, Sodium Acetate (B1210297) | Mild conditions, high yields, applicability to microscale synthesis. researchgate.net |
Exploration of Under-Investigated Reaction Pathways and Selectivities
As a mixed anhydride, this compound possesses two distinct electrophilic carbonyl centers. A nucleophile can attack either the acetyl carbonyl or the phenylacetyl carbonyl, leading to different acylated products. The selectivity of this attack is governed by a delicate interplay of steric and electronic effects. differencebetween.comnih.gov
Future research should systematically investigate the reaction of this anhydride with a diverse range of nucleophiles (alcohols, amines, thiols) under various conditions to map its reactivity profile. The phenylacetyl group, being attached to a methylene (B1212753) spacer, is sterically less hindered than a group directly attached to an aromatic ring. However, the electronic influence of the para-acetyloxy substituent on the phenyl ring will also modulate the electrophilicity of the adjacent carbonyl group. It is known that mixed aromatic-aliphatic anhydrides can exhibit high reactivity and selectivity. rsc.org
A key research direction would be to control this selectivity through catalyst design. Lewis acids, for example, could preferentially coordinate to one of the carbonyl oxygens, thereby activating it for nucleophilic attack. Understanding and controlling these reaction pathways will be crucial for employing this compound as a precise acylating agent in complex organic synthesis.
Integration into Advanced Materials Science through Polymer Chemistry and Functional Coatings
The structure of this compound makes it an attractive building block for advanced materials. The anhydride functionality is a classic precursor for polymerization, particularly for creating biodegradable polyanhydrides and poly(anhydride-esters). nih.govnih.gov
Future research could focus on the synthesis of novel poly(anhydride-esters) by reacting a diacid derivative of 4-hydroxyphenylacetic acid with other diacids via melt condensation or solution polymerization. acs.orgresearchgate.net The resulting polymers would feature the acetyloxyphenyl moiety as a pendant group. The properties of these polymers, such as their degradation rate, thermal properties, and mechanical strength, could be tuned by copolymerizing with different linker molecules (e.g., adipic or sebacic acid). nih.gov Such biodegradable polymers have significant potential in biomedical applications, for instance, as matrices for the controlled release of therapeutic agents. nih.gov
Furthermore, the phenolic nature of the core structure (accessible via hydrolysis of the acetyl group) is highly valuable for developing functional coatings. acs.orgnih.govntu.edu.sg Phenolic compounds are known for their strong adhesion to a variety of substrates and their antioxidant and antimicrobial properties. acs.orgnih.gov Polymers derived from this compound could be applied as coatings, which, upon simple hydrolysis, would expose the phenolic hydroxyl groups. These functionalized surfaces could find applications in medical devices (to prevent biofouling), food packaging (to extend shelf life), and as protective coatings with inherent antioxidant capabilities. nih.govnih.gov
Table 2: Potential Applications in Materials Science
| Application Area | Material Type | Key Feature | Potential Functionality |
|---|---|---|---|
| Biomedical | Poly(anhydride-ester) | Biodegradable backbone | Controlled drug delivery, tissue engineering scaffolds. nih.gov |
| Functional Coatings | Phenolic Polymer Film | Surface-exposed hydroxyl groups | Antimicrobial, antioxidant, anti-biofouling surfaces. acs.orgnih.gov |
| Advanced Materials | Copolymers | Tunable pendant groups | Materials with tailored thermal and mechanical properties. |
Computational Design and Prediction of Novel Acetyloxyphenyl Compounds with Tailored Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental efforts. For this compound, computational methods can provide deep insights into its behavior and help design new derivatives with specific properties.
Density Functional Theory (DFT) can be employed to model the nucleophilic acyl substitution reactions of the anhydride. mdpi.com By calculating the distribution of electron density and the energies of the transition states, researchers can predict which of the two carbonyl groups is more susceptible to nucleophilic attack under different catalytic or uncatalyzed conditions. mdpi.commdpi.com Such studies can elucidate the subtle electronic effects of the acetyloxyphenyl group and help in the rational design of catalysts that can steer the reaction towards a desired product. rsc.org
Furthermore, computational screening can be used to design novel acetyloxyphenyl compounds with tailored reactivity. By systematically modifying the substituents on the phenyl ring or altering the structure of the second acyl group in the mixed anhydride, it is possible to create a virtual library of compounds. Quantum chemical calculations can then predict their reactivity indices (e.g., electrophilicity, nucleophilicity), allowing for the identification of promising candidates for specific applications before committing to laboratory synthesis. mdpi.com This predictive approach can accelerate the discovery of new reagents for organic synthesis and building blocks for materials science.
Green Chemistry Approaches for Synthesis and Derivatization of this compound
The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. acs.org Future research on this compound should prioritize these principles. paperpublications.orgresearchgate.netacs.org
For its synthesis, developing solvent-free reaction conditions is a key goal. The use of heterogeneous, recyclable catalysts like solid acids is one promising strategy. researchgate.net Phase transfer catalysis also offers a milder, often more efficient alternative to traditional homogeneous reactions. researchgate.net Another avenue is to explore the use of safer, more benign reagents. For instance, replacing hazardous acyl chlorides with in-situ activation of carboxylic acids using less toxic reagents would significantly improve the environmental profile of the synthesis. nih.gov
In the derivatization and application of the anhydride, maximizing atom economy is crucial. acs.org Catalytic methods that ensure high selectivity for the desired acylated product minimize the formation of byproducts. acs.org Designing reactions that can be performed in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, will further reduce the environmental impact. sphinxsai.com The integration of these green chemistry approaches will be essential for the sustainable development and industrial application of this compound and its derivatives.
Q & A
Q. What is the standard synthetic route for preparing [4-(Acetyloxy)phenyl]acetic anhydride?
The synthesis typically involves the acetylation of [4-(hydroxyphenyl)acetic acid] using acetic anhydride in the presence of an acid catalyst (e.g., concentrated H₂SO₄) or under anhydrous conditions with pyridine. For example, analogous procedures involve reacting phenolic substrates with excess acetic anhydride (3:1 molar ratio) at room temperature, followed by quenching with water and purification via recrystallization .
Q. How is the purity and structure of this compound verified experimentally?
Key analytical techniques include:
- Melting point determination to assess purity.
- FT-IR spectroscopy to confirm ester (C=O stretch at ~1740 cm⁻¹) and anhydride (C-O-C asymmetric stretch at ~1800 cm⁻¹) functional groups.
- ¹H/¹³C-NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and acetate methyl groups (δ 2.1–2.3 ppm).
- Mass spectrometry (MS) for molecular ion confirmation .
Q. What safety precautions are essential when handling this compound?
Acetic anhydride derivatives are hygroscopic, corrosive, and may decompose explosively above 55°C or in the presence of oxidizing agents. Use personal protective equipment (PPE), work in a fume hood, and avoid contact with moisture or mercury oxide .
Advanced Research Questions
Q. How does this compound participate in acetylation reactions compared to other anhydrides (e.g., acetic anhydride)?
The electron-withdrawing acetyloxy group on the phenyl ring enhances the electrophilicity of the anhydride, making it more reactive toward nucleophiles like alcohols or amines. For instance, in H-beta zeolite-catalyzed acetylation, steric hindrance from the aromatic ring may influence reaction kinetics and regioselectivity .
Q. What are the hydrolysis kinetics of this anhydride under varying pH conditions?
Hydrolysis in aqueous media follows pseudo-first-order kinetics. Acidic conditions (pH < 3) promote rapid cleavage of the anhydride bond to yield [4-(Acetyloxy)phenyl]acetic acid, while basic conditions (pH > 10) lead to complete deacetylation, forming phenylacetic acid. Hydrazine monohydrate in methanol is an effective deprotection agent for selective acetyl group removal .
Q. How can this anhydride be utilized in synthesizing bioactive heterocycles?
It serves as an acetylating agent in multi-step syntheses:
Q. What computational methods are used to predict the reactivity of this anhydride in complex reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic reactivity of the anhydride group. Molecular docking studies predict interactions with biological targets, such as quinone reductase inhibitors, by analyzing steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
